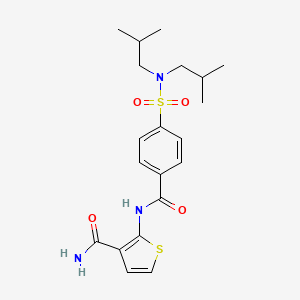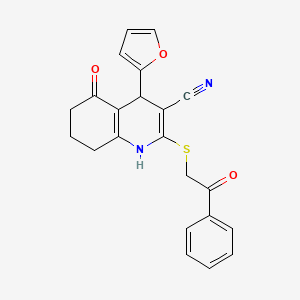![molecular formula C11H16LiN3O3 B2772732 锂(1+)离子 4-[(3-甲氧吡咯烷-1-基)甲基]-1-甲基-1H-吡唑-3-羧酸酯 CAS No. 2155856-40-7](/img/structure/B2772732.png)
锂(1+)离子 4-[(3-甲氧吡咯烷-1-基)甲基]-1-甲基-1H-吡唑-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a lithium salt with a complex organic ligand. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyrazole ring via a methylene bridge . The compound is a white powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound involves a lithium ion (Li+) and an organic ligand. The ligand contains a pyrazole ring and a pyrrolidine ring, which are five-membered rings with two and one nitrogen atoms, respectively . The pyrrolidine ring is attached to the pyrazole ring via a methylene bridge . The lithium ion is likely coordinated to the carboxylate group on the pyrazole ring .Physical And Chemical Properties Analysis
This compound is a white powder at room temperature . It has a molecular formula of C11H17N3O3.Li and a molecular weight of 246.26 g/mol . The compound is likely soluble in polar solvents due to the presence of the polar carboxylate group and the lithium ion .科学研究应用
Lithium-Ion Battery Research and Development
The demand for energy storage systems with high energy and power density has driven research in lithium-ion batteries (LIBs). Computational methods play a crucial role in understanding and designing LIB materials. Multi-scale computation methods, such as first-principles calculations, molecular dynamics simulations, and Monte Carlo simulations, enable researchers to explore atomic-scale interactions, predict material properties, and optimize electrode materials . These simulations cover various spatial and temporal scales, from atomistic details to macroscopic behavior.
Green and Sustainable Recycling of LIBs
Ionic liquids (ILs) have emerged as promising green solvents for recycling LIBs. Specifically, the IL “1-(2,3-dihydroxypropyl)-3-methylimidazolium chloride” (imidazolium glycol) can induce the reduction and dissolution of transition metal ions from LIB cathodes, facilitating their recycling .
Lithium-Ion Sieves (LISs) for Resource Recovery
LISs are novel low-cost adsorption materials composed of various adsorbents. Researchers have explored their use in recovering lithium resources from spent LIBs. These sieves selectively adsorb lithium ions, contributing to sustainable resource management .
Cathode Material Preparation: LiFePO4 (LFP)
LiFePO4 (LFP) is a common cathode material in LIBs. Researchers have investigated the preparation of LFP-based cathode materials, aiming for improved performance and stability. Techniques such as solid-state synthesis and hydrothermal methods have been explored .
Membrane Separation for Lithium Recycling
To address the limited availability of lithium resources, membrane separation techniques have gained attention. These processes efficiently recover lithium from spent LIBs. Membrane separation offers simplicity and high efficiency, making it a valuable approach in lithium recycling technologies .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
属性
IUPAC Name |
lithium;4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3.Li/c1-13-5-8(10(12-13)11(15)16)6-14-4-3-9(7-14)17-2;/h5,9H,3-4,6-7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIZWIYCVYFCC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2772649.png)
![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)



![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)
